Denibulin

描述

准备方法

丹尼布林的合成涉及制备苯并咪唑氨基甲酸酯结构 . 合成路线通常包括以下步骤:

苯并咪唑核的形成: 这涉及到将适当的二胺与羧酸衍生物环化。

氨基甲酸酯的形成: 然后将苯并咪唑核与氯甲酸酯反应形成氨基甲酸酯基团。

最终修饰: 引入额外的官能团以增强化合物的生物活性。

化学反应分析

丹尼布林经历了几种类型的化学反应,包括:

氧化: 丹尼布林在特定条件下可以被氧化,形成各种氧化衍生物。

还原: 还原反应可以修饰苯并咪唑核,可能改变化合物的生物活性。

取代: 取代反应可以在丹尼布林分子中引入不同的官能团,这可以用来微调其药理特性。

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂,以及用于取代反应的各种卤化剂 . 这些反应形成的主要产物通常是具有修饰的生物活性的丹尼布林衍生物。

科学研究应用

丹尼布林具有广泛的科学研究应用,包括:

化学: 丹尼布林被用作研究血管破坏剂及其作用机制的模型化合物。

生物学: 研究人员使用丹尼布林来研究血管破坏对肿瘤生长和发育的影响。

作用机制

相似化合物的比较

生物活性

Denibulin, also known as MN-029, is a novel vascular-disrupting agent that has garnered attention for its unique mechanism of action and potential therapeutic applications in oncology. This article explores the biological activity of this compound, focusing on its pharmacodynamics, clinical efficacy, safety profile, and relevant case studies.

This compound functions primarily as a microtubule assembly inhibitor . By disrupting the cytoskeleton of tumor vascular endothelial cells, it induces vascular collapse and reduces blood flow to tumors. This mechanism is particularly relevant in the context of solid tumors, where adequate blood supply is crucial for tumor growth and metastasis. The reversible inhibition of microtubule assembly leads to significant changes in tumor vascular parameters, which can be quantitatively assessed using imaging techniques such as Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) .

Pharmacokinetics

In clinical studies, this compound has demonstrated a dose-dependent pharmacokinetic profile. The maximum tolerated dose (MTD) was established at 180 mg/m² , with pharmacokinetic parameters showing substantial inter-subject variability. The drug's plasma concentration reached peak levels (C_max) and area under the curve (AUC) values that correlated with its vascular effects, although no objective tumor responses were recorded .

Phase I Clinical Trial

A pivotal phase I study evaluated the safety and efficacy of this compound in patients with advanced solid tumors. Key findings from this trial included:

- Patient Demographics : A total of 34 patients received 151 infusions across various dose levels ranging from 4 to 225 mg/m².

- Adverse Effects : Common toxicities included nausea, vomiting, diarrhea, fatigue, headache, and anorexia. Notably, there were no significant myelotoxic effects or cumulative toxicity observed across multiple treatment cycles .

- Efficacy Outcomes : Although no complete or partial responses were noted, five patients exhibited stable disease for at least six months. The study highlighted a significant linear correlation between reduced tumor vascular parameters and exposure to this compound .

Summary of Clinical Findings

| Parameter | Result |

|---|---|

| Maximum Tolerated Dose (MTD) | 180 mg/m² |

| Common Toxicities | Nausea, vomiting, diarrhea |

| Stable Disease Rate | 14.7% (5 out of 34 patients) |

| Imaging Correlation | Significant reduction in K_trans values |

Case Studies

Several case studies have illustrated the potential of this compound in specific cancer types:

- Carcinoid Tumors : Patients with carcinoid tumors showed prolonged stable disease after treatment with this compound, indicating its potential utility in managing this type of malignancy.

- Melanoma : Similar outcomes were observed in melanoma patients treated with this compound, where some maintained stable disease for extended periods .

Safety Profile

The safety profile of this compound appears favorable when compared to traditional chemotherapeutic agents. While common adverse effects were reported, the absence of severe myelosuppression or cumulative toxicity makes it a compelling candidate for further investigation in combination therapies or as a standalone treatment for specific malignancies .

属性

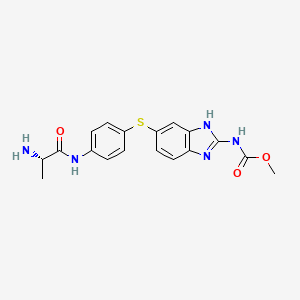

IUPAC Name |

methyl N-[6-[4-[[(2S)-2-aminopropanoyl]amino]phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O3S/c1-10(19)16(24)20-11-3-5-12(6-4-11)27-13-7-8-14-15(9-13)22-17(21-14)23-18(25)26-2/h3-10H,19H2,1-2H3,(H,20,24)(H2,21,22,23,25)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAOHLWCIAJNSEE-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N3)NC(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N3)NC(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182627 | |

| Record name | Denibulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Denibulin selectively disrupts newly-formed tumor blood vessels, shutting down tumor blood flow and causing central necrosis of solid tumors. Consistent with its proposed mechanism of action, denibulin has been shown to reduce tumor blood flow resulting in tumor cell necrosis in rats bearing a human lung tumor xenograft. The present Phase I study now extends these findings (reductions in tumor blood flow) to cancer patients. | |

| Record name | Denibulin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05932 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

284019-34-7 | |

| Record name | Denibulin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284019347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Denibulin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05932 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Denibulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DENIBULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7037M241U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。